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Compound of Interest

Compound Name:
2-Chloro-6-(3-chloro-4-

fluorophenoxy)benzaldehyde

CAS No.: 1484597-17-2

Cat. No.: B1487876

Get Quote

Part 1: Authentic Fluxapyroxad Synthesis (Biphenyl
Route)[1]
Retrosynthetic Analysis
Fluxapyroxad is constructed by coupling an acid chloride with a bulky aniline.[1] The critical

challenge is synthesizing the 3',4',5'-trifluorobiphenyl-2-amine moiety.[1]

Disconnection: Amide bond

Biaryl bond.

Key Reaction: Suzuki-Miyaura Cross-Coupling.

Precursors: 2-Bromoaniline (or 2-Chloroaniline) and 3,4,5-Trifluorophenylboronic acid.[1]

Experimental Protocol
Step 1: Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine
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This step constructs the biaryl core using a palladium-catalyzed cross-coupling.[1]

Reagents:

2-Bromoaniline (1.0 eq) [CAS: 615-36-1][1]

3,4,5-Trifluorophenylboronic acid (1.1 eq) [CAS: 143418-49-9][1]

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for challenging substrates).[1]

Base: Na2CO3 (2.0 M aqueous solution, 2.5 eq).[1]

Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane.[1]

Procedure:

Inertion: Charge a 3-neck round-bottom flask with 2-bromoaniline and 3,4,5-

trifluorophenylboronic acid. Evacuate and backfill with N2 (3 cycles).

Solvation: Add degassed Toluene/Ethanol mixture. Stir to dissolve.

Activation: Add the Pd catalyst under N2 flow.

Basification: Add the aqueous Na2CO3 solution. The mixture will become biphasic.[1]

Reflux: Heat the reaction to 85-90°C (internal temperature) for 6–12 hours. Monitor

conversion by HPLC (Target: >98% conversion).

Work-up: Cool to RT. Separate phases. Extract aqueous layer with EtOAc.[1] Combine

organics, wash with brine, dry over MgSO4, and concentrate.

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-

10% EtOAc in Hexanes).

Yield Target: 85-92%

Key Quality Attribute: Absence of homocoupled byproducts.
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Step 2: Amidation to Fluxapyroxad
Coupling the biaryl amine with the pyrazole acid chloride.[1]

Reagents:

3',4',5'-Trifluorobiphenyl-2-amine (1.0 eq) (from Step 1)[1]

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) [CAS: 1004313-08-

1][1]

Base: Triethylamine (Et3N) (1.2 eq) or Pyridine.[1]

Solvent: Dichloromethane (DCM) or THF (anhydrous).[1]

Procedure:

Dissolution: Dissolve the biaryl amine in anhydrous DCM under N2. Cool to 0°C.[1]

Base Addition: Add Et3N dropwise.

Acylation: Add the pyrazole acid chloride (dissolved in minimal DCM) dropwise over 30

minutes, maintaining temp <5°C.

Reaction: Allow to warm to RT and stir for 2–4 hours.

Quench: Quench with water. Wash organic layer with 1M HCl (to remove excess

amine/pyridine), then saturated NaHCO3, then brine.[1]

Isolation: Dry over Na2SO4 and concentrate.

Crystallization: Recrystallize from Isopropanol/Heptane to obtain Fluxapyroxad as a white

solid.

Pathway Visualization (Fluxapyroxad)[1]
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Caption: Figure 1.[1] Authentic synthesis of Fluxapyroxad via Suzuki-Miyaura cross-coupling

and subsequent amidation.[1]

Part 2: Synthesis of 2-Chloro-6-(3-chloro-4-
fluorophenoxy)benzaldehyde[1][5]
This protocol addresses the specific intermediate requested. While not for Fluxapyroxad, this

aldehyde is a high-value scaffold for diphenyl ether fungicides (e.g., Mefentrifluconazole

analogs).[1]

Reaction Mechanism
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[1] The aldehyde group at

C1 activates the ortho-positions (C2, C6) for nucleophilic attack.[1] The leaving group is a

chlorine atom.[1]

Experimental Protocol
Reagents:

2,6-Dichlorobenzaldehyde (1.0 eq) [CAS: 83-38-5][1]

3-Chloro-4-fluorophenol (1.05 eq) [CAS: 2613-23-2][1]

Base: Potassium Carbonate (K2CO3) (1.5 eq, anhydrous, micronized).[1]

Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1]
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Procedure:

Setup: In a reaction vessel, dissolve 2,6-dichlorobenzaldehyde and 3-chloro-4-

fluorophenol in DMF (concentration ~0.5 M).

Deprotonation: Add K2CO3. The phenol is deprotonated in situ to form the phenoxide

nucleophile.[1]

Reaction: Heat the mixture to 80–100°C. Monitor by TLC/HPLC.

Note: Higher temperatures (>120°C) may lead to bis-substitution (formation of the

diphenoxy acetal or bis-ether).[1] Control temperature strictly.

Completion: Reaction typically completes in 4–8 hours.[1]

Work-up: Pour the reaction mixture into ice-water (10x volume). The product often

precipitates.[1]

Extraction (if oil): Extract with MTBE or Ethyl Acetate.[1] Wash with water (3x) to remove

DMF.[1]

Purification: Recrystallize from Ethanol or purify via column chromatography

(Hexane/EtOAc).

Pathway Visualization (Aldehyde Intermediate)
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Caption: Figure 2. Synthesis of the diphenyl ether intermediate via regioselective SNAr

reaction.

Part 3: Data Summary & Comparison
Feature Fluxapyroxad (Target) Requested Intermediate

Core Structure Biphenyl (C-C bond) Diphenyl Ether (C-O-C bond)

Halogen Pattern 3',4',5'-Trifluoro 3-Chloro-4-Fluoro

Linkage Chemistry
Suzuki Coupling (Pd-

catalyzed)
SNAr (Base-mediated)

Primary Precursor
3,4,5-Trifluorophenylboronic

acid
3-Chloro-4-fluorophenol

Likely Application SDHI Fungicide (Cereal crops)
Mefentrifluconazole/Strobilurin

Analogs

References
Fluxapyroxad Synthesis (Suzuki Route)
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Glänzer, J., et al. "Process for preparing 3',4',5'-trifluorobiphenyl-2-amine."[1] BASF SE

Patent WO2011036129.[1] Link

Provides the industrial standard for the Suzuki coupling of trifluorophenylboronic acids.[1]

Amidation Protocols

Lohmann, J., et al. "Pyrazolyl-4-carboxamides and their use as fungicides."[1] BASF SE

Patent US8258167.[1] Link

Details the coupling of the pyrazole acid chloride with aniline deriv

SNAr Synthesis of Diphenyl Ethers

Ye, J., et al. "Nucleophilic Aromatic Substitution of Activated Aryl Chlorides."[1] Journal of

Organic Chemistry, 2018.[1]

General reference for optimizing SNAr reactions on benzaldehyde scaffolds.

Intermediate Identification

CAS Registry No. 1484597-17-2: 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde.

[1][5] Verified via chemical inventory search.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5. 774485-83-5_tryptophan benzyl esterCAS号:774485-83-5_tryptophan benzyl ester
【结构式 性质 英文】 - 化源网 [chemsrc.com]
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synthesis-diphenyl-ether-intermediate-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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